molecular formula C12H26 B144296 2,2,4,4-Tetramethyloctane CAS No. 62183-79-3

2,2,4,4-Tetramethyloctane

Cat. No.: B144296
CAS No.: 62183-79-3
M. Wt: 170.33 g/mol
InChI Key: TYUFTNSABIBNRY-UHFFFAOYSA-N
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Scientific Research Applications

2,2,4,4-Tetramethyloctane finds applications in various scientific research fields:

Safety and Hazards

The safety data sheet for 2,2,4,4-Tetramethyloctane suggests that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,4,4-Tetramethyl-1-butene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced through the oligomerization of isobutene followed by hydrogenation. This process involves the use of acidic catalysts like zeolites to facilitate the oligomerization reaction, followed by hydrogenation to saturate the carbon-carbon double bonds .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethyloctane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyloctane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve other hydrophobic molecules, facilitating their transport and interaction within biological systems .

Comparison with Similar Compounds

Uniqueness: 2,2,4,4-Tetramethyloctane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its low volatility and weak odor make it suitable for applications where minimal evaporation and odor are desired .

Properties

IUPAC Name

2,2,4,4-tetramethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUFTNSABIBNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211227
Record name Octane, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62183-79-3
Record name Octane, 2,2,4,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062183793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,2,4,4-Tetramethyloctane in Ophiocordyceps sinensis products?

A: The research article "Analysis of Volatile Components in Different Ophiocordyceps sinensis and Insect Host Products" [] identified this compound as a dominant volatile compound in various O. sinensis products, including the fungus, its Thitarodes host, and the Chinese cordyceps. While the study primarily focuses on characterizing the volatile profile, the presence of this compound raises questions about its potential contribution to the distinctive aroma of these products. Further research is needed to understand if this compound plays a role in the perceived quality or potential biological activities associated with O. sinensis.

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